Binding Affinity vs. TMRM and Rhodamine 123
In a direct comparative study using isolated rat heart mitochondria, TMRE exhibited the highest degree of non-specific binding to mitochondrial membranes among rhodamine-based probes [1]. This property is critical because binding alters the free dye concentration available for Nernstian distribution, necessitating correction factors for accurate ΔΨm calculation. The internal partition coefficient (Kp') for TMRE was determined to be significantly higher than for TMRM and R123 [1].
| Evidence Dimension | Degree of binding to mitochondrial membranes (internal partition coefficient, Kp') |
|---|---|
| Target Compound Data | Highest (Kp' for TMRE > R123 > TMRM) |
| Comparator Or Baseline | TMRM: Lowest; Rhodamine 123 (R123): Intermediate |
| Quantified Difference | Binding order: TMRE > R123 > TMRM. Specific partition coefficients were determined to mathematically correct for this binding in ΔΨm calculations. |
| Conditions | Isolated rat heart mitochondria; fluorescence ratio technique; temperature-dependent binding assay. |
Why This Matters
This directly informs procurement: if accurate Nernstian calibration is required, TMRE necessitates specific binding correction factors, whereas TMRM (with minimal binding) may offer simpler calibration but at the cost of lower signal intensity and different toxicity profile.
- [1] Scaduto RC Jr, Grotyohann LW (1999). Measurement of mitochondrial membrane potential using fluorescent rhodamine derivatives. Biophysical Journal, 76(1):469-477. View Source
